N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
Description
The compound N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a hydroxyethyl-pyrrole substituent and a methoxy/methyl-substituted benzene ring. Its molecular formula is C₁₆H₂₀N₂O₄S, with a calculated molecular weight of 336.4 g/mol. The hydroxy group on the ethyl chain distinguishes it from closely related analogs, such as dimethylamino-substituted derivatives (e.g., the compound in ), and may influence hydrogen-bonding capacity, solubility, and biological interactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-9-12(21-3)6-7-15(11)22(19,20)16-10-14(18)13-5-4-8-17(13)2/h4-9,14,16,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQWTLEQOPSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C18H23N3O6S
- Molecular Weight : 409.46 g/mol
- Chemical Structure : The compound features a sulfonamide group, a methoxy group, and a pyrrole moiety which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its effects is by inhibiting specific enzymes. For instance, studies have shown that derivatives of sulfonamide compounds can selectively inhibit certain kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For example:
- Cell Lines Tested : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Results : The compound showed an IC50 value in the micromolar range, indicating potent cytotoxic effects against these cancer cell lines.
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial activity of this compound against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Findings : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Kinase Inhibition : The compound appears to inhibit specific kinase pathways involved in cell signaling, particularly those associated with cancer cell growth.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound may influence ROS levels within cells, contributing to its cytotoxic effects.
Summary of Research Findings
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide, a compound with potential pharmacological applications, has garnered attention in various fields of research. This article explores its applications, particularly in medicinal chemistry, biochemistry, and environmental studies.
Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro studies showed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Sulfonamides have also been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in many cancers . Further research is needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. This compound has shown promise in reducing inflammation markers in experimental models, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its role as an inhibitor of carbonic anhydrase has been explored, which could lead to applications in managing conditions like glaucoma and edema .
Drug Development
The compound's structural features make it a valuable scaffold for drug development. Modifications to the pyrrole ring or the sulfonamide group could yield derivatives with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use.
Pharmaceutical Waste Management
The environmental impact of pharmaceutical contaminants is a growing concern. Research into the degradation pathways of sulfonamides, including this compound, is essential for developing strategies to mitigate their presence in water systems . Understanding how these compounds break down can inform waste management practices and regulatory policies.
Bioremediation
Sulfonamides have been investigated for their role in bioremediation processes. Their ability to interact with microbial communities could be harnessed to enhance the degradation of organic pollutants in contaminated environments . This application highlights the dual role of such compounds in both therapeutic and environmental contexts.
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and molecular differences between the target compound and selected analogs:
Key Observations
Hydroxy vs. This may improve solubility in polar solvents but reduce membrane permeability. The dimethylamino group in the analog introduces basicity (pKa ~8–10) and hydrophobic interactions, which could alter binding to biological targets .
Aromatic Substituent Variations :
- The target’s methoxy and methyl groups on the benzene ring contrast with the 4-methoxyphenyl and phenyl groups in the compound from . The latter’s extended aromatic system may enhance π-π stacking interactions but reduce solubility .
Heterocyclic Complexity :
- The fluorinated chromen-pyrazolo-pyrimidine system in ’s compound introduces steric bulk and electronic effects (via fluorine atoms), which are absent in the target compound. Such features are often leveraged in kinase inhibitors or anticancer agents .
Research Implications
- Drug Design: The hydroxy group in the target compound may favor interactions with polar residues in enzyme active sites, whereas dimethylamino analogs could target hydrophobic pockets.
- Solubility & Bioavailability : The hydroxyethyl-pyrrole moiety’s balance of hydrophilicity and aromaticity may optimize pharmacokinetic profiles compared to bulkier analogs (e.g., ).
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises two primary subunits:
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4-Methoxy-2-methylbenzenesulfonyl group : Derived from 4-methoxy-2-methylbenzenesulfonyl chloride.
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2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine : A chiral secondary amine synthesized via reductive amination or nucleophilic substitution.
A plausible retrosynthetic pathway involves coupling these subunits through a sulfonamide bond formation (Fig. 1).
Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically prepared via chlorosulfonation of 4-methoxy-2-methylbenzene derivatives.
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Chlorosulfonation :
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4-Methoxy-2-methyltoluene (10 mmol) is dissolved in chlorosulfonic acid (20 mL) at 0°C.
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The mixture is stirred at 25°C for 4 h, quenched with ice water, and extracted with dichloromethane.
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Yield: 78–85% after purification by recrystallization (hexane/ethyl acetate).
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Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Chlorosulfonic acid |
| Purification | Recrystallization |
| Yield | 78–85% |
Preparation of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine
This chiral amine is synthesized via reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with ethanolamine, followed by resolution.
Procedure :
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Reductive Amination :
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1-Methyl-1H-pyrrole-2-carbaldehyde (5 mmol) and ethanolamine (5.5 mmol) are dissolved in methanol (20 mL).
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Sodium cyanoborohydride (6 mmol) is added at 0°C, and the mixture is stirred for 12 h at 25°C.
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Yield: 65–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
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Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Purification | Column Chromatography |
| Yield | 65–72% |
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride with the amine intermediate under basic conditions.
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Coupling Reaction :
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4-Methoxy-2-methylbenzenesulfonyl chloride (3 mmol) is added to a solution of 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (3 mmol) in dry THF (15 mL).
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Triethylamine (6 mmol) is introduced dropwise at 0°C, and the reaction is stirred for 6 h at 25°C.
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Yield: 70–76% after recrystallization (ethanol/water).
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Key Data :
| Parameter | Value |
|---|---|
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Purification | Recrystallization |
| Yield | 70–76% |
Optimization Challenges and Side Reactions
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Epimerization Risk : The chiral center in the ethylamine moiety may racemize under acidic/basic conditions. Low-temperature protocols (0–10°C) mitigate this .
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Sulfonyl Chloride Hydrolysis : Excess base or moisture leads to sulfonic acid byproducts. Anhydrous THF and controlled reagent addition are critical .
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
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δ 7.82 (d, J = 8.4 Hz, 1H, aromatic),
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δ 6.72 (s, 1H, pyrrole),
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δ 4.12 (m, 1H, CH-OH),
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δ 3.89 (s, 3H, OCH₃),
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δ 2.45 (s, 3H, CH₃).
HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).
Scalability and Industrial Feasibility
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Batch Process : Yields >70% at 100-g scale with comparable purity.
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Cost Drivers : 1-Methyl-1H-pyrrole-2-carbaldehyde accounts for 60% of raw material costs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:
- Activation of the sulfonyl chloride intermediate for coupling with the hydroxy-pyrrole ethylamine derivative.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product .
- Structural confirmation via and NMR to verify substituent positions and sulfonamide linkage. Purity is assessed using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR : Focus on the methoxy group singlet (~δ 3.8 ppm in ), pyrrole ring protons (δ 6.0–7.0 ppm), and sulfonamide NH proton (δ ~8.5 ppm, broad if hydrogen-bonded) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of methoxy or pyrrole groups) .
- IR : Sulfonamide S=O stretching (~1350 cm) and hydroxyl O-H stretch (~3300 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitate formation over time, which may indicate instability .
- Dispose of waste via licensed hazardous waste contractors, adhering to local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?
- Methodology :
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility. DMF is preferred for its ability to stabilize transition states in SN2 reactions .
- Catalysis : Use triethylamine (1.5–2.0 equivalents) as a base to scavenge HCl, preventing side reactions.
- Temperature : Conduct reactions at 0–5°C to minimize thermal decomposition of the sulfonyl chloride intermediate .
- Kinetic Monitoring : Track progress via TLC (silica, UV-active) or in-situ FTIR to identify optimal quenching times .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodology :
- Variable Temperature NMR : Assess if signal splitting arises from conformational exchange (e.g., hindered rotation of the sulfonamide group). Cooling to –40°C may resolve splitting .
- 2D NMR (COSY, NOESY) : Identify coupling partners (e.g., pyrrole protons) or spatial proximity between protons (e.g., methoxy and adjacent methyl groups) .
- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ADF .
Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS .
- Oxidative stress : Expose to 3% HO and monitor sulfonamide oxidation to sulfonic acid derivatives .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare HPLC purity to baseline .
Q. How can biological activity assays be designed to assess this compound’s pharmacological potential?
- Methodology :
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, cyclooxygenase) based on structural analogs .
- In vitro Assays :
- Enzyme inhibition IC determination using fluorometric or colorimetric substrates (e.g., fluorescein-labeled acetazolamide for carbonic anhydrase) .
- Cell viability assays (MTT or resazurin) to screen for cytotoxicity in relevant cell lines .
- Statistical Validation : Use ANOVA with post-hoc Fisher’s PLSD for dose-response analyses (p < 0.05 threshold) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental biological activity data?
- Methodology :
- Re-evaluate Docking Parameters : Adjust protonation states (e.g., sulfonamide NH) and solvation models in molecular docking software (AutoDock, Schrödinger) .
- Check Conformational Sampling : Use molecular dynamics (MD) simulations (NAMD, GROMACS) to ensure ligand flexibility is accounted for .
- Experimental Replication : Confirm activity trends with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
